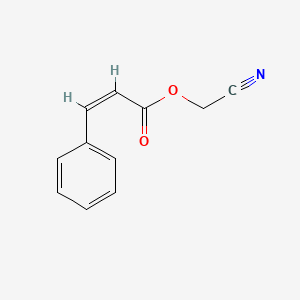

氰基甲酸(Z)-3-苯基-2-丙烯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like single-crystal X-ray diffraction (SC-XRD) analysis . A deep learning approach to chemical structure segmentation has also been developed to discern the structural patterns of chemical compounds from their graphical representations .Chemical Reactions Analysis

Cyanomethyl compounds are used in the synthesis of various heterocyclic compounds . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学研究应用

材料科学的可再生构建模块

研究表明,可以从氰基甲酸 (Z)-3-苯基-2-丙烯酯衍生的酚类化合物苯乙酸,可以作为苯酚的可持续替代品。它增强了分子对苯并恶嗪环形成的反应性。由于含 -OH 化合物的多功能性,这种方法有可能为材料科学中的应用铺平道路 (Trejo-Machin、Verge、Puchot 和 Quintana,2017 年)。

催化氧化过程

涉及氰基甲酸 (Z)-3-苯基-2-丙烯酯的过渡金属配合物对于液相催化氧化很重要,它影响了工业过程,例如环己烷转化为己二酸和对苯二甲酸的制备 (Brégeault,2003 年)。

苯酚衍生物的选择性加氢

值得注意的是,一项研究是在负载在介孔石墨碳氮化物上的钯纳米颗粒制成的催化剂上,对苯酚衍生物进行选择性加氢以生成环己酮。此过程对于化学工业中制造聚酰胺至关重要 (Wang、Yao、Li、Su 和 Antonietti,2011 年)。

保护酚和胺

与氰基甲酸 (Z)-3-苯基-2-丙烯酯相关的氰基甲酸单元被用作苯酚、伯胺、仲胺和氨基甲酸酯的保护基。这种方法为氰基甲酸的形成和水解提供了优化的条件,保留了其他对氢解敏感的基团 (Benarab、Boye、Savelon 和 Guillaumet,1993 年)。

苯并呋喃稠合杂环的合成

2-(氰基甲酸)苯基酯的处理导致形成 3-酰基-2-氨基苯并呋喃衍生物。这些衍生物可用作合成苯并呋喃稠合杂环的构建模块 (Murai、Miki 和 Ohe,2009 年)。

光动力治疗活性

一项研究重点关注由氰基甲酸 (Z)-3-苯基-2-丙烯酯形成的新型锌 (II) 配合物及其在对上皮性乳腺癌细胞进行光动力治疗中的应用。这项研究突出了此类配合物在医学应用中的潜力 (Dube、Oluwole、Prinsloo 和 Nyokong,2018 年)。

作用机制

Target of Action

The primary target of cyanomethyl (Z)-3-phenyl-2-propenoate is tubulin , a protein crucial to microtubule structure and function . Tubulin is an important target for cancer therapies, as inhibiting its function can disrupt the division of rapidly dividing cancer cells, leading to their death .

Mode of Action

The compound’s mode of action involves a radical addition to a vinyl azide reagent, which triggers a cascade-fragmentation mechanism driven by the loss of dinitrogen and the stabilised 2-hydroxypropyl radical, ultimately effecting cyanomethylation . This process can introduce cyanomethyl groups into a range of substrates via trapping of α-carbonyl, heterobenzylic, alkyl, sulfonyl and aryl radicals .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

These properties highlight the potential of such compounds as anticancer agents .

Result of Action

The result of the compound’s action is the formation of densely functionalized cyclopropyl nitriles . In vitro cytotoxicity assessments have revealed significant activity in SKOV3 ovarian carcinoma cells and A549 lung carcinoma cells .

Action Environment

The action of cyanomethyl (Z)-3-phenyl-2-propenoate is influenced by environmental factors such as the presence of other organic and inorganic bases . The compound’s action, efficacy, and stability can also be affected by the specific reaction conditions, including temperature and solvent .

未来方向

属性

IUPAC Name |

cyanomethyl (Z)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,9H2/b7-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTSKCGLGNTMPA-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C(=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyanomethyl (Z)-3-phenyl-2-propenoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2994740.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2994753.png)

![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)

![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)